

# Chemical properties and molecular structure of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

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2',6'-Dihydroxy-4,4'dimethoxychalcone

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# Technical Guide: 2',6'-Dihydroxy-4,4'-dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This document provides a comprehensive technical overview of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a flavonoid compound belonging to the chalcone subclass. It details the molecule's chemical and structural properties, summarizes its known biological activities, and provides established experimental protocols for its synthesis and bioactivity assessment. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development exploring the therapeutic potential of this and related chalcone structures. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using DOT language scripts.

# **Molecular Structure and Chemical Properties**

**2',6'-Dihydroxy-4,4'-dimethoxychalcone**, with the IUPAC name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, is an open-chain flavonoid characterized by two aromatic rings joined by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system. [1] This core structure is a precursor for the biosynthesis of a wide array of flavonoids and



isoflavonoids. The molecule has been identified in various plant species, including Vitex quinata and Pityrogramma calomelanos.[1]

# **Physicochemical and Crystallographic Data**

The fundamental chemical and structural properties of **2',6'-Dihydroxy-4,4'-dimethoxychalcone** are summarized below. The crystal structure reveals a non-planar molecule where the two phenyl rings are angled at 13.1 degrees relative to each other.[2] The structure is stabilized by two intramolecular hydrogen bonds.[2]

Property	Value	Reference
IUPAC Name	(2E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one	[1]
Synonyms	Gymnogrammene, 2',6'- Dihydroxy-4,4'- dimethoxychalcone	[1]
Molecular Formula	C17H16O5	[1]
Molecular Weight	300.30 g/mol	[1]
Crystal System	Orthorhombic	[2]
Space Group	Pbca	[2]
Unit Cell Dimensions	a = 27.903 Å, b = 13.958 Å, c = 7.662 Å	[2]
Calculated Density	1.337 Mg/m³	[2]

# **Spectroscopic Data**

Note: Specific experimental spectroscopic data for **2',6'-Dihydroxy-4,4'-dimethoxychalcone** is not readily available in the cited literature. The following data is predicted or derived from closely related analogs and serves as a reference for characterization.



Spectroscopy	Characteristic Peaks / Shifts
<sup>1</sup> H NMR	Expected signals for aromatic protons, vinylic protons ( $\alpha$ , $\beta$ -unsaturated system), methoxy group protons, and hydroxyl protons. The two vinylic protons (H- $\alpha$ and H- $\beta$ ) would appear as doublets with a large coupling constant (J $\approx$ 15 Hz), characteristic of an (E)-alkene.
<sup>13</sup> C NMR	Expected signals include those for the carbonyl carbon (C=O) around 190 ppm, carbons of the two aromatic rings, vinylic carbons, and methoxy group carbons.
FTIR (cm <sup>-1</sup> )	Expected characteristic absorption bands include: a broad peak for O-H stretching (hydroxyl groups) around 3400-3200 cm <sup>-1</sup> , C-H stretching (aromatic) just above 3000 cm <sup>-1</sup> , C-H stretching (aliphatic/methoxy) just below 3000 cm <sup>-1</sup> , a strong C=O stretching (conjugated ketone) around 1650-1630 cm <sup>-1</sup> , C=C stretching (aromatic and vinylic) in the 1600-1450 cm <sup>-1</sup> region, and C-O stretching (ethers) around 1250-1050 cm <sup>-1</sup> .

# **Biological Activities and Mechanisms of Action**

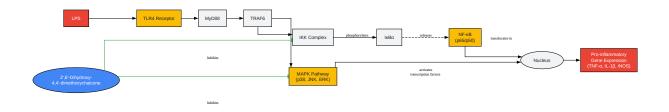
Chalcones are a well-documented class of bioactive compounds with a broad range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The activity of **2',6'-Dihydroxy-4,4'-dimethoxychalcone** and its analogs is an active area of investigation.

## **Anti-inflammatory Activity**

Chalcone derivatives are known to exhibit significant anti-inflammatory properties. Studies on related compounds demonstrate that their mechanism often involves the modulation of key inflammatory signaling pathways. For instance, certain chalcones can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), and



interleukin-1 $\beta$  (IL-1 $\beta$ ) in lipopolysaccharide (LPS)-activated macrophages. This suppression is frequently linked to the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.



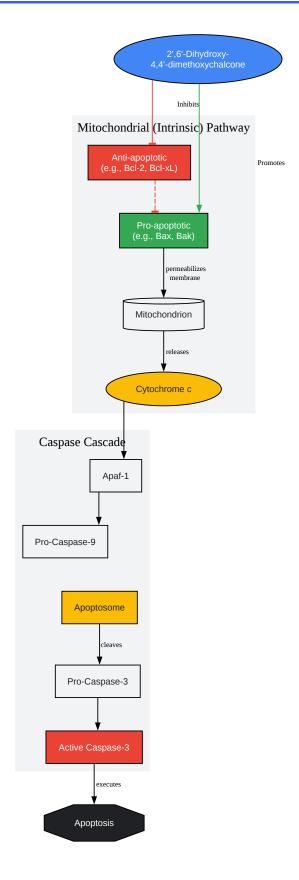
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**Caption:** Proposed anti-inflammatory signaling pathway.

# **Anticancer Activity**

The anticancer potential of various chalcone derivatives has been demonstrated against multiple human cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, related chalcones have been shown to induce apoptosis in liver cancer cells, characterized by chromatin condensation and the appearance of a hypodiploid peak in flow cytometry analysis. The pro-apoptotic mechanism can involve the regulation of Bcl-2 family proteins and the activation of caspases, which are key executioners of the apoptotic process.





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Caption: Intrinsic apoptosis pathway modulated by chalcones.



## **Antioxidant Activity**

The chalcone structure, particularly the presence of hydroxyl groups on the aromatic rings, is strongly associated with antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions. The antioxidant capacity of chalcone derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge this stable free radical.

# **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis of **2',6'-Dihydroxy-4,4'-dimethoxychalcone** and for performing key biological assays to evaluate its activity.

# **Synthesis via Claisen-Schmidt Condensation**

This protocol describes a base-catalyzed Claisen-Schmidt condensation, a standard method for synthesizing chalcones. A solvent-free "grinding" technique is often cited as an efficient, environmentally friendly alternative.

#### Materials:

- 2,6-Dihydroxy-4-methoxyacetophenone
- 4-Methoxybenzaldehyde
- Sodium Hydroxide (NaOH), solid pellets or 10% aqueous solution
- Ethanol (for conventional method) or Mortar and Pestle (for grinding method)
- Hydrochloric Acid (HCl), 10% aqueous solution
- · Deionized Water
- Ice

Protocol (Grinding Method):



- Place equimolar amounts of 2,6-Dihydroxy-4-methoxyacetophenone and 4-Methoxybenzaldehyde into a porcelain mortar.
- Add one pellet of solid NaOH (approximately one equivalent).
- Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The reaction mixture will typically become a thick, colored paste.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, scrape the solid product from the mortar.
- Wash the solid with cold deionized water to remove the NaOH catalyst.
- Isolate the crude chalcone product by suction filtration using a Büchner funnel.
- For higher purity, the product can be recrystallized from a suitable solvent, such as 95% ethanol.



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**Caption:** General workflow for chalcone synthesis via grinding.

# **Cytotoxicity Assessment: MTT Assay**

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

#### Materials:

- 96-well flat-bottom microplates
- Cultured cells (e.g., a cancer cell line)



- · Complete cell culture medium
- Test compound (2',6'-Dihydroxy-4,4'-dimethoxychalcone) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
- Multi-well spectrophotometer (plate reader)

### Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g.,  $5 \times 10^3$  to  $1 \times 10^4$  cells/well) in 100  $\mu$ L of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10 μL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
- Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be



used to reduce background noise.

• Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

## **Antioxidant Activity: DPPH Radical Scavenging Assay**

This assay measures the ability of a compound to act as a free radical scavenger.

#### Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol (spectrophotometric grade)
- Test compound (2',6'-Dihydroxy-4,4'-dimethoxychalcone)
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well microplate or cuvettes
- Spectrophotometer or plate reader

#### Protocol:

- DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
   This solution has a deep purple color and should be protected from light.
- Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.
- Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution (e.g., 100 μL) to separate wells.
- Initiate Reaction: Add an equal volume of the DPPH working solution (e.g., 100 μL) to each well. Include a control well containing only methanol and the DPPH solution.



- Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
- Absorbance Measurement: Measure the absorbance of each well at 517 nm.
- Calculation: The radical scavenging activity is calculated using the following formula:
  - % Scavenging Activity = [ (A control A sample) / A control ] \* 100
  - Where A\_control is the absorbance of the DPPH solution without the sample, and
     A sample is the absorbance of the DPPH solution with the sample.
- IC<sub>50</sub> Determination: Plot the % scavenging activity against the sample concentration to determine the IC<sub>50</sub> value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

## Conclusion

**2',6'-Dihydroxy-4,4'-dimethoxychalcone** represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure is amenable to straightforward synthesis and modification, allowing for extensive structure-activity relationship studies. The documented anti-inflammatory, anticancer, and antioxidant activities of related chalcones provide a strong rationale for further investigation into the specific mechanisms and potential applications of this compound. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this versatile molecule.

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